3-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)pyrazole
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Overview
Description
3-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of hydroxy, methyl, and methoxy substituents on the phenyl rings attached to the pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)pyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 2-hydroxy-5-methylbenzohydrazide with 4-methoxyacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of various substituted pyrazoles
Scientific Research Applications
3-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways involved can vary based on the specific context and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)pyrazole
- 3-(2-hydroxy-5-methylphenyl)-5-phenylpyrazole
- 3-(2-hydroxy-5-methylphenyl)-5-(4-chlorophenyl)pyrazole
Uniqueness
3-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)pyrazole is unique due to the specific combination of hydroxy, methyl, and methoxy substituents. These groups can modulate the compound’s chemical reactivity and biological activity, making it a valuable scaffold for further research and development.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-3-8-17(20)14(9-11)16-10-15(18-19-16)12-4-6-13(21-2)7-5-12/h3-10,20H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXASVFSGHQOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425206 |
Source
|
Record name | AC1O9Y4L | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65840-98-4 |
Source
|
Record name | AC1O9Y4L | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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